molecular formula C15H15ClN2O2 B2866194 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1209923-64-7

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2866194
CAS No.: 1209923-64-7
M. Wt: 290.75
InChI Key: AMGXOTAUFILAMF-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound that features a cyclobutanecarboxamide moiety linked to an isoxazole ring substituted with a 4-chlorophenyl group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro group if present.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while substitution reactions can yield various substituted phenyl derivatives .

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • 5-(4-chlorophenyl)isoxazol-3-amine
  • N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea

Uniqueness

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide group, which can impart different chemical and biological properties compared to other isoxazole derivatives .

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGXOTAUFILAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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